5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
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Description
The compound “5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine” is a chemically modified nucleoside. It is characterized by the presence of a dimethoxytrityl (DMTr) group, a fluorine atom, and a trimethylphenyl group . The DMTr group is a standard protecting group for the 5’-hydroxy function in oligonucleotide synthesis .
Synthesis Analysis
The synthesis of this compound involves the protection of the 5’-hydroxy function of the nucleoside, which is a mandatory step in all methods of oligonucleotide synthesis . The DMTr group has proven its value in automated solid-phase deoxyribooligonucleotide synthesis . The 2,4,6-trimethylphenyl (TMP) protected 2’-OMe-U derivative is a convertible nucleoside and reaction with ammonia leads to the 5-fluoro-dC analogue .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a dimethoxytrityl (DMTr) group, a fluorine atom, and a trimethylphenyl group . The DMTr group is attached to the 5’-hydroxy function of the nucleoside .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in oligonucleotide synthesis. The DMTr group is used as a protecting group for the 5’-hydroxy function and can be removed under specific conditions . The TMP protected 2’-OMe-U derivative can react with ammonia to yield the 5-fluoro-dC analogue .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the DMTr group, a fluorine atom, and a trimethylphenyl group contribute to its reactivity and stability .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39FN2O7/c1-24-19-25(2)36(26(3)20-24)49-37-32(40)22-42(38(44)41-37)35-21-33(43)34(48-35)23-47-39(27-9-7-6-8-10-27,28-11-15-30(45-4)16-12-28)29-13-17-31(46-5)18-14-29/h6-20,22,33-35,43H,21,23H2,1-5H3/t33-,34+,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFSMYLAOGYMI-BMPTZRATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39FN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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